7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound featuring an isoxazolo[4,5-d]pyridazin-4(5H)-one core. Its molecular formula is C₁₅H₁₃BrClN₃O₂, with a molecular weight of 382.64 g/mol . Key structural features include:
- 5-(4-Chlorobenzyl) group: A lipophilic aromatic substituent that may influence pharmacokinetic properties.
- 3-Ethyl chain: A short alkyl group contributing to steric and solubility characteristics.
Properties
Molecular Formula |
C14H11BrClN3O2 |
|---|---|
Molecular Weight |
368.61 g/mol |
IUPAC Name |
7-bromo-5-[(4-chlorophenyl)methyl]-3-ethyl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C14H11BrClN3O2/c1-2-10-11-12(21-18-10)13(15)17-19(14(11)20)7-8-3-5-9(16)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
XYDSIZXHXWRLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor with hydroxylamine hydrochloride under basic conditions.
Introduction of the Bromine and Chlorine Groups: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or thionyl chloride.
Formation of the Pyridazinone Ring: The final step involves the formation of the pyridazinone ring through a condensation reaction with an appropriate hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide derivative.
Scientific Research Applications
7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compounds with the isoxazolo[4,5-d]pyridazin-4(5H)-one scaffold exhibit variations in substituents at positions 3, 5, and 7, leading to differences in bioactivity and physicochemical properties.
Pharmacological Activity
- Analgesic Potential: Derivatives like 4a, 4f, 4g, and 4i (25 mg/kg) showed morphine-level analgesia in hot-plate and writhing tests . The target compound’s 4-chlorobenzyl group may enhance CNS penetration compared to simpler substituents (e.g., methyl).
- Enzyme Inhibition: N-Acylhydrazone derivatives of isoxazolo-pyridazinones exhibit cyclooxygenase (COX) inhibition . The bromo and chloro groups in the target compound may stabilize enzyme interactions via halogen bonding.
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzyl group increases hydrophobicity compared to compounds with polar substituents (e.g., 7-(2,5-dimethoxyphenyl) ).
- Synthetic Feasibility : 3,7-Dimethyl analogs are synthesized with 82% yield via esterification and cyclization , whereas bromo/chloro-substituted derivatives (e.g., the target compound) may require more complex halogenation steps.
Antimicrobial and Anti-Inflammatory Profiles
- While the target compound’s antimicrobial activity is unreported, structurally related thiosemicarbazides and s-triazoles bearing chlorophenyl groups show moderate antimicrobial effects .
- The 3-ethyl chain may reduce cytotoxicity compared to bulkier substituents (e.g., propyl), as seen in other isoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
